molecular formula C30H21ClN4O4 B12049802 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-{3-[(phenylcarbonyl)amino]phenyl}naphthalene-2-carboxamide

4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-{3-[(phenylcarbonyl)amino]phenyl}naphthalene-2-carboxamide

Cat. No.: B12049802
M. Wt: 537.0 g/mol
InChI Key: OXWLZJXVQLBAON-UHFFFAOYSA-N
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Description

N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE typically involves a multi-step process:

    Diazotization: The starting material, 2-chloro-4-hydroxyaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 1-hydroxy-2-naphthamide in an alkaline medium to form the azo compound.

    Acylation: The resulting azo compound is further acylated with benzoyl chloride to introduce the benzoylamino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reagents, are carefully controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.

    Substitution: Nucleophilic substitution reactions often require basic conditions and suitable nucleophiles.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized as a dye or pigment in various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(BENZOYLAMINO)PH)-4-((2-CHLOROPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE
  • N-(3-(BENZOYLAMINO)PH)-4-((2-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE

Uniqueness

N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE is unique due to the presence of both chloro and hydroxyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C30H21ClN4O4

Molecular Weight

537.0 g/mol

IUPAC Name

N-(3-benzamidophenyl)-4-[(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C30H21ClN4O4/c31-25-16-21(36)13-14-26(25)34-35-27-17-24(28(37)23-12-5-4-11-22(23)27)30(39)33-20-10-6-9-19(15-20)32-29(38)18-7-2-1-3-8-18/h1-17,36-37H,(H,32,38)(H,33,39)

InChI Key

OXWLZJXVQLBAON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C4=CC=CC=C4C(=C3)N=NC5=C(C=C(C=C5)O)Cl)O

Origin of Product

United States

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